molecular formula C29H31NO5 B557325 Fmoc-N-Me-Tyr(tBu)-OH CAS No. 133373-24-7

Fmoc-N-Me-Tyr(tBu)-OH

Cat. No. B557325
M. Wt: 473.6 g/mol
InChI Key: WTLSDEYZKFJXFT-SANMLTNESA-N
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Description

“Fmoc-N-Me-Tyr(tBu)-OH” is an Fmoc protected tyrosine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques . It is also known as N-α-Fmoc-N-α-methyl-O-tert-butyl-L-tyrosine .


Molecular Structure Analysis

The empirical formula of “Fmoc-N-Me-Tyr(tBu)-OH” is C29H31NO5 . Its molecular weight is 473.56 g/mol .


Chemical Reactions Analysis

“Fmoc-N-Me-Tyr(tBu)-OH” is used in Fmoc solid-phase peptide synthesis . The specific chemical reactions it undergoes in this process are not detailed in the available resources.


Physical And Chemical Properties Analysis

“Fmoc-N-Me-Tyr(tBu)-OH” appears as a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF . Its assay (HPLC, area%) is ≥ 98.0 % (a/a) .

Scientific Research Applications

  • Peptide Synthesis and Enzyme Substrate Profiling

    Fmoc-N-Me-Tyr(tBu)-OH, along with related compounds like Fmoc-F2Y(tBu)-OH, is used in the synthesis of peptides. For example, Fmoc-F2Y(tBu)-OH was efficiently incorporated into peptides for substrate profiling of protein tyrosine phosphatases (PTPs), offering resistance to tyrosinase action and useful kinetic properties (Gopishetty et al., 2008).

  • Minimizing Aspartimide Formation in Peptides

    Fmoc-N-Me-Tyr(tBu)-OH derivatives are used to minimize aspartimide formation in peptide synthesis. New t-butyl-based aspartate protecting groups, such as Fmoc-Asp(OtBu)-OH, have been developed to address this issue in Fmoc/tBu chemistry (Behrendt et al., 2015).

  • Preparation of O-Phosphotyrosine-Containing Peptides

    Fmoc-N-Me-Tyr(tBu)-OH derivatives like Fmoc-Tyr(PO3 tBu2)-OH are preferred for Fmoc solid-phase peptide synthesis. They provide high purity phosphopeptides with minimal tyrosine-peptide contamination (Valerio et al., 1995).

  • Self-Assembly in Material Science

    Fmoc variants of threonine and serine, such as Fmoc-Thr(tbu)-OH and Fmoc-Ser(tbu)-OH, have shown controlled morphological changes in self-assembled structures. These findings are significant for designing novel architectures in material science and nanotechnology (Kshtriya et al., 2021).

  • Controlled Self-Assembly of Modified Amino Acids

    Similar to the above point, self-assembly studies of modified amino acids like Fmoc-Tyr(tbu)-OH provide avenues for the fabrication of novel materials with diverse applications (Gour et al., 2021).

  • Acid-Labile Cys-Protecting Groups in Peptide Synthesis

    Derivatives of Fmoc-N-Me-Tyr(tBu)-OH are used for developing acid-labile cysteine-protecting groups in the Fmoc/tBu strategy, enhancing the efficiency of peptide synthesis (Góngora-Benítez et al., 2012).

Safety And Hazards

The safety data sheet (SDS) for “Fmoc-N-Me-Tyr(tBu)-OH” advises avoiding breathing mist, gas or vapours and avoiding contact with skin and eye . It recommends using personal protective equipment and ensuring adequate ventilation . In case of accidental ingestion or contact, it provides specific first-aid measures .

properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO5/c1-29(2,3)35-20-15-13-19(14-16-20)17-26(27(31)32)30(4)28(33)34-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25-26H,17-18H2,1-4H3,(H,31,32)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLSDEYZKFJXFT-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576956
Record name O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-N-Me-Tyr(tBu)-OH

CAS RN

133373-24-7
Record name O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-O-t-butyl-L-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
HM Werner, CC Cabalteja, WS Horne - ChemBioChem, 2016 - Wiley Online Library
The clinical utility of peptides is limited by their rapid degradation by endogenous proteases. Modification of the peptide backbone can generate functional analogues with enhanced …
M Swiontek, J Wasko, J Fraczyk, K Galecki… - Molecules, 2019 - mdpi.com
In this study, N-methylated analogs of hot-spots of insulin were designed and synthesized, in the expectation that they would inhibit the aggregation of both insulin hot-spots and the …
Number of citations: 6 www.mdpi.com
RI Benhamou, M Abe, S Choudhary… - Journal of medicinal …, 2020 - ACS Publications
RNA repeat expansions are responsible for more than 30 incurable diseases. Among them is myotonic dystrophy type 1 (DM1), the most common form of adult on-set muscular …
Number of citations: 8 pubs.acs.org
J Perazzo, M Lopes-Ferreira, S Sá Santos… - ACS Chemical …, 2016 - ACS Publications
Kyotorphin (KTP) is an endogenous peptide with analgesic properties when administered into the central nervous system (CNS). Its amidated form (l-Tyr-l-Arg-NH 2 ; KTP-NH 2 ) has …
Number of citations: 7 pubs.acs.org
ET Wang, MD Disney, BM Paegel… - 2020 - apps.dtic.mil
Myotonic dystrophy type 1 DM1 is a genetic disorder characterized by multisystemic wasting of muscle function, including organ wasting that leads to cardiac disease, respiratory …
Number of citations: 2 apps.dtic.mil
HM Werner - 2018 - search.proquest.com
Due to their presence in all forms of life, proteins have remained at the forefront of research in myriad disciplines. Chemists employ covalent modifications to probe protein structure and …
Number of citations: 3 search.proquest.com

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